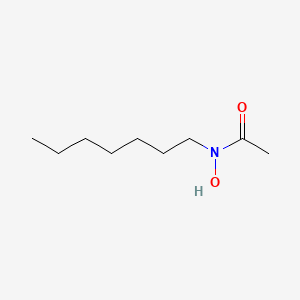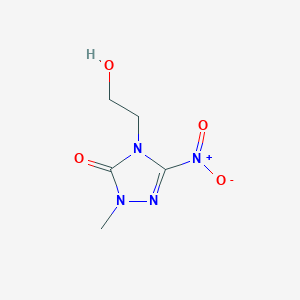
N-Heptyl-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Heptyl-N-hydroxyacetamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of acetamide, where the nitrogen atom is substituted with a heptyl group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Heptyl-N-hydroxyacetamide can be synthesized through the nucleophilic addition of heptylamine to acetic anhydride, followed by hydrolysis. The reaction typically involves the following steps:
Nucleophilic Addition: Heptylamine reacts with acetic anhydride to form N-heptylacetamide.
Hydrolysis: The N-heptylacetamide is then hydrolyzed to form this compound.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include water or organic solvents like ethanol.
Catalysts: In some cases, acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Heptyl-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Heptyl-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying amide hydrolysis.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-heptyl-N-hydroxyacetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The hydroxy group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyacetamide: Similar structure but lacks the heptyl group.
N-Heptylacetamide: Similar structure but lacks the hydroxy group.
Acetohydroxamic Acid: Similar functional groups but different overall structure.
Uniqueness
N-Heptyl-N-hydroxyacetamide is unique due to the presence of both a heptyl group and a hydroxy group, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61077-24-5 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
N-heptyl-N-hydroxyacetamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8-10(12)9(2)11/h12H,3-8H2,1-2H3 |
InChI-Schlüssel |
WFMVIVMXCQOUAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)



![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)





![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)
